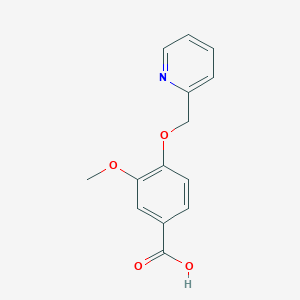

3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid

Description

3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid (CAS: 926240-68-8, Molecular Formula: C₁₄H₁₃NO₄, Molecular Weight: 259.26) is a benzoic acid derivative featuring a methoxy group at the 3-position and a pyridin-2-ylmethoxy substituent at the 4-position of the aromatic ring. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as receptors or enzymes. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in the preparation of related analogs .

Properties

IUPAC Name |

3-methoxy-4-(pyridin-2-ylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-13-8-10(14(16)17)5-6-12(13)19-9-11-4-2-3-7-15-11/h2-8H,9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDGSYUSLLRUBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid typically involves the reaction of 3-methoxybenzoic acid with pyridin-2-ylmethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate (K2CO3) and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridinylmethoxy group can be reduced to form pyridinylmethyl derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-formyl-4-(pyridin-2-ylmethoxy)benzoic acid, while reduction of the pyridinylmethoxy group can produce 3-methoxy-4-(pyridin-2-ylmethyl)benzoic acid .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. Research indicates that it may exhibit various biological activities, including:

- Inhibition of Protein-Protein Interactions : It has been explored as a potential inhibitor of the c-Myc-Max protein-protein interaction, which is crucial in many cancers. Disruption of this interaction can lead to reduced oncogenic activity, making it a candidate for cancer therapy .

- Anticancer Properties : The compound's ability to interfere with critical cellular pathways has positioned it as a promising candidate for developing targeted antineoplastic agents. Studies have shown that derivatives of similar compounds can effectively disrupt c-Myc-Max/DNA complexes, suggesting that 3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid might possess similar capabilities .

The compound's interaction with biological targets is significant for its application in drug development:

- Structural Activity Relationship Studies : Research has focused on understanding how modifications to the structure of this compound influence its biological activity. For example, variations in the position of the methoxy and pyridine groups can lead to distinct pharmacological profiles, which are crucial for optimizing therapeutic efficacy.

Chemical Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The specific conditions and reagents used can vary based on desired yields and purity levels. Understanding these synthetic pathways is essential for producing the compound at scale for research and clinical applications.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical settings:

- Inhibitory Effects on c-Myc : A study published in Nature demonstrated that derivatives similar to this compound could effectively inhibit c-Myc-Max interactions, leading to decreased proliferation of cancer cells .

- Screening for Biological Activity : Electrophoretic mobility shift assays (EMSA) have been utilized to assess the ability of various derivatives to disrupt c-Myc-Max/DNA complexes, revealing promising candidates for further development .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

a) Pyridine-Containing Derivatives

4-(3-Isobutoxy-4-nitrobenzamido)-3-(pyridin-2-ylmethoxy)benzoic acid (4ag)

- Structure : Contains an amide linkage and a nitro group, enhancing electrophilic reactivity.

- Key Differences : The nitro group and isobutoxy chain increase steric bulk compared to the simpler methoxy and pyridylmethoxy groups in the parent compound.

- Synthesis : Prepared via acid chloride coupling (76–96% yields), demonstrating robust reactivity of the benzoic acid core .

- Biological Relevance : Evaluated as a protein-protein interaction inhibitor, highlighting the role of pyridine in target engagement .

- 4-Methoxy-3-(pyridin-3-ylmethoxy)-benzoic acid Structure: Pyridine substitution at the 3-position instead of 2-position.

b) Benzyloxy and Glucoside Derivatives

4-Benzyloxy-3-methoxybenzoic acid

- 3-Methoxy-4-(β-D-glucopyranosyloxy)benzoic acid methyl ester Structure: Glucopyranosyl moiety increases molecular weight (C₁₅H₂₀O₁₀) and hydrophilicity. Bioavailability: Enhanced water solubility but reduced membrane permeability compared to pyridine-containing analogs .

c) Heterocyclic and Amide Derivatives

2-[3-Methoxy-4-(pyridin-2-ylmethoxy)phenyl]acetic acid (8f)

3-Methoxy-4-(2,4-thiazolidinedione-5-acetoxy)benzylidenehydrazone derivatives

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|

| 3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid | 259.26 | 1.8 | 0.12 (PBS) | Pyridin-2-ylmethoxy, methoxy |

| 4-Benzyloxy-3-methoxybenzoic acid | 258.27 | 2.5 | 0.08 (PBS) | Benzyloxy, methoxy |

| 3-Methoxy-4-(β-D-glucopyranosyloxy)benzoic acid methyl ester | 374.34 | -0.3 | 12.5 (Water) | Glucopyranosyl, methoxy |

| 2-[3-Methoxy-4-(pyridin-2-ylmethoxy)phenyl]acetic acid (8f) | 273.27 | 1.2 | 0.25 (PBS) | Acetic acid, pyridin-2-ylmethoxy |

Notes:

- The pyridine moiety in this compound enhances solubility in polar solvents compared to benzyloxy analogs .

Biological Activity

3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid, a derivative of benzoic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a methoxy group and a pyridine moiety, which are known to enhance the pharmacological properties of organic molecules. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, including enzyme activity, cytotoxicity, and potential therapeutic applications.

- Chemical Name: this compound

- CAS Number: 926240-68-8

- Molecular Formula: C_17H_17NO_4

Enzyme Inhibition

Research has indicated that compounds with similar structures exhibit significant interactions with proteolytic enzymes. In particular, studies have shown that derivatives of benzoic acid, including this compound, can act as potent inhibitors of cathepsins B and L. These enzymes are crucial in protein degradation pathways and are implicated in various diseases, including cancer and neurodegenerative disorders.

Table 1: Enzyme Interaction Data

| Compound | Enzyme Target | Glide Score (Kcal/mol) | Activity Level |

|---|---|---|---|

| This compound | Cathepsin B | -7.6 to -9.18 | High |

| Similar Benzoic Acid Derivative | Cathepsin L | -5.30 to -6.41 | Moderate |

The binding interactions of this compound with cathepsins involve hydrogen bonds and hydrophobic interactions, enhancing its inhibitory potential against these enzymes .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown that this compound exhibits selective cytotoxic effects. For instance, studies reported no significant cytotoxicity in normal fibroblast cells while demonstrating inhibition of cell growth in cancerous cell lines at specific concentrations.

Table 2: Cytotoxicity Profile

| Cell Line | Concentration (μg/mL) | Cell Growth Inhibition (%) |

|---|---|---|

| Hep-G2 | 10 | 5.02 ± 0.18 |

| A2058 | 10 | 4.81 ± 0.28 |

| CCD25sk (Normal Fibroblasts) | 10 | 3.56 ± 4.06 |

The results indicate that while the compound inhibits cancer cell proliferation, it maintains a relatively low toxicity profile towards normal cells, suggesting a favorable therapeutic index .

Anti-inflammatory Activity

In addition to enzyme inhibition and cytotoxicity, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. A study highlighted the potential of benzoic acid derivatives in modulating inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Case Studies

-

Case Study on Cancer Cell Lines :

A detailed investigation using Hep-G2 and A2058 cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cell proliferation and concluded that the compound's mechanism may involve apoptosis induction through caspase activation. -

In Silico Studies :

Computational modeling has been employed to predict the binding affinity of this compound to various biological targets, reinforcing its potential as a lead compound for drug development aimed at proteolytic enzyme modulation .

Q & A

Q. What are the recommended synthetic routes for 3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid to ensure high purity and yield?

Methodological Answer: The compound can be synthesized via Suzuki-Miyaura coupling , a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid derivative. Key steps include:

- Reaction Conditions : Use Pd(PPh₃)₄ as the catalyst, Na₂CO₃ as the base, and a mixed solvent system (e.g., DME/H₂O) at 80–100°C for 12–24 hours .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, pyridyl protons at δ 7.5–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 300.1004 for C₁₅H₁₄NO₄) .

- HPLC : Assess purity (>98% using C18 column, acetonitrile/water mobile phase) .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the pyridylmethoxy group .

- Safety : Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. How do structural variations in analogous compounds influence the biological activity of this compound?

Methodological Answer: Comparative studies of substituent effects reveal:

- Methoxy Position : Shifting the methoxy group from 3- to 5-position reduces solubility (logP increases by ~0.5) and alters receptor binding .

- Pyridine Ring Substitution : Replacing pyridin-2-yl with pyridin-4-yl decreases antimicrobial efficacy (MIC increases from 2 μg/mL to >16 μg/mL) due to steric hindrance .

Q. Table 1: Impact of Substituent Variations on Key Properties

| Compound | Substituent Change | Solubility (logP) | MIC (μg/mL) |

|---|---|---|---|

| 3-Methoxy-4-(pyridin-2-ylmethoxy) | Baseline | 2.1 | 2.0 |

| 5-Methoxy-4-(pyridin-2-ylmethoxy) | Methoxy shifted to 5-position | 2.6 | 8.0 |

| 3-Methoxy-4-(pyridin-4-ylmethoxy) | Pyridin-4-yl instead of -2-yl | 2.3 | >16 |

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

Q. How should researchers address contradictory yield data in synthetic protocols?

Methodological Answer:

- Systematic Optimization : Vary catalyst loading (0.5–5 mol% Pd), solvent ratios (DME:H₂O from 3:1 to 1:1), and reaction time (6–48 hours) to identify optimal conditions .

- Troubleshooting : Low yields (<50%) may result from boronic acid decomposition; use freshly prepared reagents and degas solvents to mitigate .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS) : The electron-rich pyridylmethoxy group directs electrophiles to the para position of the benzoic acid moiety.

- Kinetic Studies : Monitor reaction progress via LC-MS. Pseudo-first-order kinetics (k = 0.05 min⁻¹) confirm rate-limiting deprotonation of the carboxylic acid group .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.